Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is a synthetic glucocorticoid steroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly notable for its enhanced stability and potency, making it a valuable tool in both research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Esterification: Formation of the dipropionate ester at the 17 and 21 positions.
Deuteration: Incorporation of deuterium atoms to achieve the d10 labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the formulation of topical creams and ointments for the treatment of skin conditions.
Mechanism of Action
The mechanism of action of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: Modulation of gene expression by binding to glucocorticoid response elements on DNA.
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.
Comparison with Similar Compounds
Betamethasone 17,21-Dipropionate: Lacks the epoxide group but shares similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is unique due to its enhanced stability and potency, attributed to the presence of the epoxide group and the dipropionate esters. This makes it particularly effective in reducing inflammation and suppressing the immune response.
Properties
Molecular Formula |
C28H36O7 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-(2,2,3,3,3-pentadeuteriopropanoyloxy)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1/i1D3,2D3,6D2,7D2 |
InChI Key |
BWSCDDHHJUGBSQ-NBWOZLGBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.